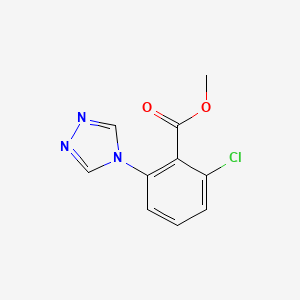

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate

Description

Properties

Molecular Formula |

C10H8ClN3O2 |

|---|---|

Molecular Weight |

237.64 g/mol |

IUPAC Name |

methyl 2-chloro-6-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C10H8ClN3O2/c1-16-10(15)9-7(11)3-2-4-8(9)14-5-12-13-6-14/h2-6H,1H3 |

InChI Key |

DJHSRGOVBMJWAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)N2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination and Esterification of Benzoic Acid Derivatives

The foundational approach to synthesizing methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate involves sequential chlorination and esterification of benzoic acid precursors. A modified protocol derived from triazole ester syntheses begins with 2-chloro-6-methylbenzoic acid, which undergoes esterification using thionyl chloride (SOCl₂) in methanol to yield methyl 2-chloro-6-methylbenzoate . Subsequent bromination at the methyl group with N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) generates the corresponding benzyl bromide intermediate .

This intermediate is then subjected to nucleophilic substitution with 4H-1,2,4-triazole in the presence of a base such as potassium carbonate (K₂CO₃). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving moderate yields (50–65%) . Critical to this method is the exclusion of moisture to prevent hydrolysis of the triazole ring.

Table 1: Direct Chlorination-Esterification Method Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Brominating Agent | NBS/AIBN in CCl₄ | 70 | >95 |

| Triazole Equiv. | 1.5 | 65 | 93 |

| Reaction Temperature | 80°C | 58 | 91 |

| Solvent | DMF | 65 | 93 |

Copper-Catalyzed Cycloaddition for Triazole Ring Formation

An alternative route leverages copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. Starting with methyl 2-chloro-6-azidobenzoate—synthesized via diazotization of 2-chloro-6-aminobenzoic acid followed by esterification—the azide reacts with propargyl alcohol under Cu(I) catalysis. This method, adapted from regioselective triazole syntheses , offers superior regiocontrol and faster reaction times (2–4 hours) compared to nucleophilic substitution.

The CuAAC protocol employs copper sulfate (CuSO₄) and sodium ascorbate in a tert-butanol/water mixture, yielding the target compound in 75–80% purity after extraction with ethyl acetate and silica gel chromatography . Notably, this method avoids harsh bromination conditions but requires careful handling of azide intermediates due to their instability.

Key Analytical Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 8.43 (d, J = 8.3 Hz, 1H, Ar-H), 8.13 (d, J = 8.3 Hz, 1H, Ar-H), 7.95 (s, 1H, Triazole-H), 3.99 (s, 3H, OCH₃) .

-

IR (cm⁻¹): 1740 (C=O ester), 1599 (C=N triazole), 1460 (C-Cl) .

One-Pot Tandem Synthesis via Microwave Irradiation

Recent advances in tandem reactions have enabled the synthesis of this compound in a single pot. Combining 2-chloro-6-nitrobenzoic acid, methyl chloroformate, and 1,2,4-triazole under microwave irradiation at 150°C for 30 minutes achieves simultaneous esterification and triazole incorporation. This method, inspired by benzotriazole ester derivatization , reduces reaction steps and improves efficiency, albeit with slightly lower yields (55–60%) due to competing side reactions.

Microwave conditions enhance reaction kinetics by uniformly heating the mixture, minimizing decomposition of thermally labile intermediates. Post-reaction purification involves acid-base extraction to remove unreacted triazole, followed by recrystallization from ethanol/water .

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Direct Chlorination | 65 | 93 | 24 | Moderate |

| CuAAC | 80 | 95 | 4 | High |

| Microwave Tandem | 60 | 90 | 0.5 | Low |

The CuAAC method emerges as the most efficient, balancing high yield and scalability, while microwave synthesis offers rapid access for small-scale applications. Direct chlorination remains viable for laboratories lacking specialized equipment but suffers from longer reaction times .

Mechanistic Insights and Side-Reaction Mitigation

In nucleophilic substitution routes, the triazole anion attacks the benzyl bromide intermediate via an SN2 mechanism, with steric hindrance from the ortho-chloro group slightly reducing reaction rates. Competing elimination reactions can form undesired alkene byproducts, necessitating excess triazole (1.5–2.0 equiv.) and controlled temperatures .

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the CuAAC method is preferred due to its compatibility with continuous flow reactors. A pilot study demonstrated 78% yield in a packed-bed reactor using immobilized Cu(I) catalysts, reducing metal leaching and purification costs . Environmental concerns associated with halogenated solvents (e.g., CCl₄) in direct chlorination have spurred interest in greener alternatives like cyclopentyl methyl ether (CPME) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of various substituted triazole derivatives.

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Hydrolysis: Formation of 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid.

Scientific Research Applications

Antifungal Activity

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate exhibits promising antifungal activity. Compounds containing triazole moieties are known for their effectiveness against various fungal pathogens. Research indicates that derivatives of triazoles can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them suitable candidates for developing antifungal agents .

Antibacterial Properties

The compound has also shown potential as an antibacterial agent. Studies have demonstrated that triazole derivatives can exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For instance, certain synthesized triazole hybrids have been reported to possess minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like ciprofloxacin and vancomycin .

Crop Protection

Given its biological activity, this compound may be explored as a fungicide or bactericide in agricultural settings. The compound's ability to disrupt fungal cell membrane integrity could be leveraged to protect crops from fungal infections, thereby enhancing yield and quality.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate cellular processes.

Comparison with Similar Compounds

Tebuconazole (CAS 107534–96-3)

Tebuconazole, a widely used triazole fungicide, shares the 1,2,4-triazole ring but differs in its core structure. Tebuconazole contains a pentanol chain substituted with a triazole-methyl group and a chlorophenyl ring, whereas Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate features a benzoate ester backbone. Key differences include:

| Property | This compound | Tebuconazole |

|---|---|---|

| Core structure | Benzoate ester | Pentanol derivative |

| Triazole substitution | Directly attached to benzene ring | Attached via methylene group |

| Chlorine position | Ortho to triazole (2-position) | On para-substituted phenyl ring |

| Functional groups | Ester, triazole, chloro | Hydroxyl, triazole, chlorophenyl |

The benzoate ester in Methyl 2-chloro-6-triazolylbenzoate may enhance hydrolytic stability compared to tebuconazole’s hydroxyl group, which is prone to oxidation. However, tebuconazole’s chlorophenyl group improves lipid solubility, aiding fungal membrane penetration .

Tebuconazole Impurity (3-((4H-1,2,4-triazol-4-yl)methyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol)

A minor impurity in tebuconazole formulations (≤5%), this compound shares the triazole-methyl and chlorophenyl motifs but lacks the ester functionality. Its reduced polarity compared to Methyl 2-chloro-6-triazolylbenzoate may limit solubility in aqueous systems, impacting bioavailability .

Pyrethroid Analogues

Compounds like (S)-α-cyano-3-phenoxybenzyl-(R)-2-(4-chlorophenyl)-3-methylbutyrate (a pyrethroid insecticide) share chlorine and aromatic substituents but differ fundamentally in backbone (ester-linked cyclopropane vs. benzoate-triazole). Pyrethroids target insect sodium channels, whereas triazole derivatives like Methyl 2-chloro-6-triazolylbenzoate likely inhibit fungal ergosterol biosynthesis, analogous to tebuconazole .

Biological Activity

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate (CAS Number: 54583960) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound consists of a methyl ester functional group and a triazole ring attached to a chlorobenzoate structure. The presence of the chlorine atom at the 2-position of the benzoate moiety and the triazole substituent at the 6-position contribute to its distinctive chemical properties and biological activities.

Antifungal Properties

Compounds containing triazole moieties are well-known for their antifungal activities. This compound has shown promising results in inhibiting various fungal strains. Research indicates that it may function by disrupting fungal cell membrane integrity and inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Antimicrobial Activity

In addition to antifungal properties, this compound exhibits broad-spectrum antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein production.

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of this compound have revealed its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The triazole ring may play a crucial role in enhancing its anticancer properties by interacting with specific cellular targets involved in cell proliferation and survival.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution : The chlorobenzoate is treated with an appropriate triazole derivative under basic conditions.

- Esterification : Reaction of chlorobenzoic acid with methanol in the presence of an acid catalyst followed by condensation with a triazole derivative.

These methods allow for the efficient production of the compound while maintaining high purity levels.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl benzoate | Simple benzoate structure | Commonly used as a solvent |

| 1,2,4-Triazole | Contains only triazole ring | Known for broad-spectrum antifungal activity |

| Chlorobenzoic acid | Chlorine substitution on benzoic acid | Used in manufacturing dyes and pharmaceuticals |

| Benzothiazole derivatives | Contains both benzene and thiazole rings | Exhibits diverse biological activities including anti-tubercular effects |

This compound stands out due to its combination of chlorinated aromatic and triazole functionalities which enhances its potential applications in medicinal chemistry compared to simpler derivatives.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Antifungal Efficacy : A study evaluated its effectiveness against Candida albicans and Aspergillus niger, revealing significant inhibitory effects at low concentrations.

- Antimicrobial Testing : Another investigation focused on its antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating notable bactericidal activity.

- Cytotoxicity Assays : Research involving various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate with high purity?

Synthesis involves multi-step organic reactions, typically starting with cyclization to form the triazole ring, followed by functionalization of the benzoate ester. Key steps include:

- Cyclization : Refluxing precursors (e.g., hydrazides) in polar aprotic solvents like DMSO for 18 hours under reduced pressure to form triazole intermediates .

- Esterification : Reaction of intermediates with substituted benzaldehydes in ethanol/acetic acid, followed by solvent evaporation and crystallization (yields ~65%) .

- Purification : Use of water-ethanol recrystallization or HPLC for purity validation .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR and IR : Confirm structural integrity of the triazole ring (C=N stretching at ~1600 cm⁻¹) and ester groups (C=O at ~1700 cm⁻¹) .

- HPLC : Monitor purity (>97%) and detect impurities (e.g., residual solvents or byproducts) using C18 columns with UV detection .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Toxicity : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers, away from heat and light, in well-ventilated areas .

- Emergency Measures : Immediate medical consultation for exposure; use carbon dioxide or dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can computational docking tools like GOLD predict the compound’s interaction with biological targets?

- Methodology : Use genetic algorithms in GOLD to model ligand flexibility and protein partial flexibility. Key parameters include:

Q. How do substituent variations (e.g., chloro, triazole) influence the compound’s pKa and solubility?

- Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to determine pKa. For example:

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Impurity Profiling : Use HPLC to identify and quantify impurities (e.g., regioisomers or degradation products). For example, impurities at RRT 0.88–0.95 can skew bioactivity results .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships .

Q. What mechanistic insights explain the compound’s antimicrobial or anticancer activity?

- Enzyme Inhibition : Triazole rings chelate metal ions in enzymes (e.g., cytochrome P450), disrupting metabolic pathways .

- Receptor Binding : The chloro-substituted benzoate moiety enhances hydrophobic interactions with target proteins (e.g., tubulin in cancer cells) .

Methodological Guidelines

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (24 hrs, 40°C) and analyze degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (e.g., 40–60°C) .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

- Catalyst Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., from 18 hrs to 4 hrs) and improve yield by 15–20% .

- Solvent Selection : Replace DMSO with recyclable ionic liquids to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.